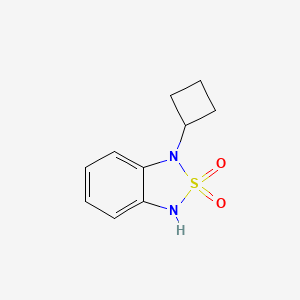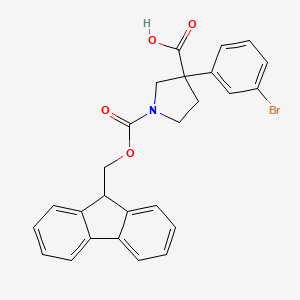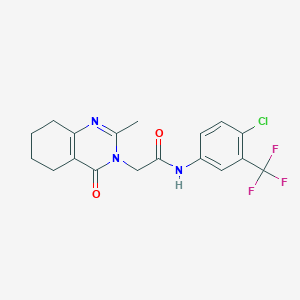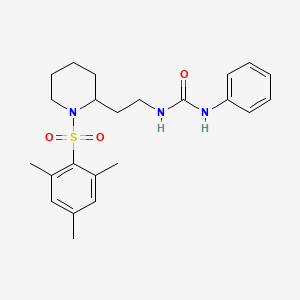![molecular formula C14H14N2O3 B3012244 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid CAS No. 861212-19-3](/img/structure/B3012244.png)
2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid is a chemical entity that appears to be related to a class of compounds with potential pharmacological properties. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structures have been studied for their synthesis and biological activities. These compounds generally contain a propanoic acid moiety linked to a heterocyclic ring, such as a pyrimidine, which is known to be a core structure in many biologically active molecules.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic precursors. For instance, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid involves the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine and further reactions with acetone, chloroform, and NaOH, yielding an overall yield of about 38% . Similarly, the synthesis of 2-[4-(1-oxo-2-isoindolinyl)phenyl]propanoic acid is achieved through methods that involve the use of (E)- and (Z)-isomers of 2-butenoic acid and oxiranecarboxylic acid derivatives as intermediates . These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired products.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a propanoic acid linked to a heterocyclic ring. The structural assignments are typically confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques provide detailed information about the molecular framework and the functional groups present in the compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for introducing various functional groups and for constructing the heterocyclic ring systems. For example, the cyclocondensation reactions are employed to form the pyrimidine ring from precursors derived from levulinic acid and amidines, leading to the formation of 3-(pyrimidinyl)propanoates . The reactivity of these compounds can be further manipulated to synthesize derivatives with different substituents, which may affect their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of the propanoic acid moiety imparts certain acidic characteristics, while the heterocyclic ring system can contribute to the compound's stability, solubility, and potential for interaction with biological targets. The anti-inflammatory activity of some derivatives, such as the 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives, has been evaluated using the rat paw edema method, indicating the relevance of these properties in a biological context .
科学的研究の応用
Phenolic Compounds and Anti-Inflammatory Activities
A study by Ren et al. (2021) identified new phenolic compounds related to 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid from the leaves of Eucommia ulmoides Oliv. These compounds exhibited modest inhibitory activities in LPS-induced NO production in macrophage RAW264.7 cells, suggesting potential anti-inflammatory effects.
Antibacterial Properties of Pyrimidinyl Derivatives
Harutyunyan et al. (2015) in their research published in the Russian Journal of Organic Chemistry explored derivatives of pyrimidinylpropanoic acids and found antibacterial properties in some of the synthesized compounds Harutyunyan et al. (2015).
Synthesis from Levulinic Acid
Flores et al. (2013) reported a synthesis method for 3-(pyrimidinyl)propanoates from levulinic acid Flores et al. (2013). This study demonstrates the synthetic potential of these compounds and their structural analysis.
Ecotoxicological Impact
Jørgensen et al. (2012) investigated the leaching of azoxystrobin, a compound structurally related to this compound, and its degradation products in Danish agricultural fields Jørgensen et al. (2012). The study highlighted the potential environmental risks associated with these compounds.
Antimicrobial and Molecular Docking Studies
Nirmalan et al. (2016) conducted a study on 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives, examining their biological activities and effectiveness against various microbial pathogens Nirmalan et al. (2016).
Novel Synthesis Approaches and Polymer Applications
Tunca et al. (2001) developed novel asymmetric difunctional initiators related to 2-phenyl-2-[(2,2,6,6-tetramethylpiperidino)oxy]ethyl 2-bromo-2-methyl propanoate, showcasing their use in polymerization processes Tunca et al. (2001).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(6-methyl-2-phenylpyrimidin-4-yl)oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-8-12(19-10(2)14(17)18)16-13(15-9)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBCOLDQMXNXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)OC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B3012164.png)

![1-(3-methoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3012167.png)
![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3012168.png)
![2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3012170.png)



![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3012179.png)
![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012181.png)
![Methyl 2-[(3-chloropropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3012182.png)
![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3012184.png)